An In-Depth Technical Guide to 7-(Benzyloxy)quinazolin-4(1H)-one (CAS No. 193002-14-1)
An In-Depth Technical Guide to 7-(Benzyloxy)quinazolin-4(1H)-one (CAS No. 193002-14-1)
A Resource for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide offers a comprehensive exploration of 7-(Benzyloxy)quinazolin-4(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and potential biological activities, providing expert insights and detailed methodologies to empower your research and development initiatives.
Introduction: The Significance of the Quinazolinone Scaffold
Quinazolinone derivatives are a well-established and highly valued class of compounds in drug discovery, renowned for their diverse pharmacological activities.[1][2][3][4][5] This structural motif is a cornerstone in the development of therapeutics for a wide range of diseases, exhibiting anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral properties.[1][4][5] The versatility of the quinazolinone core allows for extensive chemical modification, enabling the fine-tuning of its biological effects. 7-(Benzyloxy)quinazolin-4(1H)-one, with its characteristic benzyloxy group at the 7-position, represents a promising scaffold for the creation of novel therapeutic agents. This substitution can significantly influence the molecule's interaction with biological targets, making it a compelling subject for further investigation.[6]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 7-(Benzyloxy)quinazolin-4(1H)-one is crucial for its application in drug development, impacting everything from synthesis and purification to formulation and bioavailability.
| Property | Value |
| CAS Number | 193002-14-1[7][8] |
| Molecular Formula | C15H12N2O2[7] |
| Molecular Weight | 252.27 g/mol [7][8] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and DMF |
| Storage | Sealed in dry, room temperature[7] |
Analytical Workflow for Structural Verification and Purity Assessment:
A rigorous analytical workflow is essential to confirm the identity and purity of synthesized 7-(Benzyloxy)quinazolin-4(1H)-one.
Figure 1: A standard workflow for the synthesis and analytical validation of 7-(Benzyloxy)quinazolin-4(1H)-one.
Synthesis and Mechanistic Insights
The synthesis of 7-(Benzyloxy)quinazolin-4(1H)-one can be achieved through a multi-step process that requires careful execution and monitoring. A plausible and efficient method involves the construction of the quinazolinone ring from an appropriately substituted anthranilic acid derivative.
Retrosynthetic Analysis
A retrosynthetic approach helps to deconstruct the target molecule into readily available starting materials, outlining a logical synthetic pathway.
Figure 2: Retrosynthetic pathway for 7-(Benzyloxy)quinazolin-4(1H)-one.
Step-by-Step Synthesis Protocol
This detailed protocol provides a robust method for the synthesis of 7-(Benzyloxy)quinazolin-4(1H)-one, with explanations for key experimental choices.
Step 1: Benzylation of 4-Hydroxy-2-nitrobenzoic Acid
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Causality: This initial step introduces the benzyloxy group via a Williamson ether synthesis. The use of a suitable base is critical to deprotonate the phenolic hydroxyl group, thereby activating it for nucleophilic attack on benzyl bromide.
-
Methodology:
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To a solution of 4-hydroxy-2-nitrobenzoic acid (1.0 eq) in a polar aprotic solvent such as DMF, add a base like potassium carbonate (2.5 eq).
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Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.
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Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
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Heat the reaction to 60-70 °C and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-(benzyloxy)-2-nitrobenzoic acid.
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Step 2: Reduction of the Nitro Group
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Causality: The nitro group must be reduced to an amine to facilitate the subsequent cyclization to form the quinazolinone ring. A variety of reducing agents can be employed, with tin(II) chloride in ethanol or catalytic hydrogenation being common choices.
-
Methodology (using SnCl₂):
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Suspend 4-(benzyloxy)-2-nitrobenzoic acid (1.0 eq) in ethanol.
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Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).
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Reflux the mixture for several hours, monitoring the reaction by TLC.
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After completion, cool the reaction and neutralize it with a saturated solution of sodium bicarbonate.
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Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-4-(benzyloxy)benzoic acid.
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Step 3: Cyclization to form the Quinazolinone Ring
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Causality: This final step involves the condensation of the anthranilic acid derivative with a source of the C2 carbon of the quinazolinone ring. Heating with formamide is a classic and effective method known as the Niementowski quinazolinone synthesis.[9]
-
Methodology:
-
Mix 2-amino-4-(benzyloxy)benzoic acid (1.0 eq) with an excess of formamide.
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Heat the mixture to 130-150 °C for 2-4 hours.[9]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 7-(Benzyloxy)quinazolin-4(1H)-one.
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Potential Biological Activities and Therapeutic Applications
While specific biological data for 7-(Benzyloxy)quinazolin-4(1H)-one is not extensively documented in the public domain, the broader class of quinazolinone derivatives is known to interact with a variety of biological targets.[1][2][3][4][5]
Potential Therapeutic Targets:
-
Anticancer: Many quinazolinone derivatives have demonstrated potent anticancer activity, often through the inhibition of protein kinases involved in cell proliferation and survival signaling pathways.[6]
-
Antimicrobial: The quinazolinone scaffold is a key component of several antimicrobial agents. Some derivatives are known to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication.[10]
-
Anti-inflammatory: Certain quinazolinones have shown anti-inflammatory effects, potentially through the modulation of inflammatory pathways.[1][11]
Hypothesized Mechanism of Action in Cancer:
The benzyloxy group of 7-(Benzyloxy)quinazolin-4(1H)-one could potentially enhance its binding to the ATP-binding pocket of protein kinases, a common mechanism of action for quinazolinone-based anticancer drugs.
Figure 3: A hypothesized mechanism of action for 7-(Benzyloxy)quinazolin-4(1H)-one as a kinase inhibitor in cancer cells.
Future Research and Development
7-(Benzyloxy)quinazolin-4(1H)-one presents a valuable scaffold for the development of novel therapeutics. Future research efforts should be directed towards:
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Broad Biological Screening: Evaluating the compound against a diverse panel of biological targets, including kinases, microbial enzymes, and inflammatory mediators.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the influence of different substituents on biological activity and to optimize potency and selectivity.
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In Vivo Evaluation: Assessing the pharmacokinetic properties, efficacy, and safety of promising derivatives in relevant animal models of disease.
-
Computational Modeling: Employing molecular docking and other in silico methods to predict potential biological targets and guide the design of new analogs.
Through a systematic and multidisciplinary approach, the full therapeutic potential of 7-(Benzyloxy)quinazolin-4(1H)-one and its derivatives can be realized.
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- 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one 98.0+%, TCI America™ | Fisher Scientific.
- New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. MDPI.
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- 7-(2-Hydroxyethoxy)quinazolin-4(1H)-one. BLDpharm.
- 7-(Benzyloxy)quinazolin-4(1H)-one | 193002-14-1. Benchchem.
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